molecular formula C20H19N3O6 B2509050 5-(4-ethoxyphenyl)-2-methyl-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 471917-12-1

5-(4-ethoxyphenyl)-2-methyl-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B2509050
CAS No.: 471917-12-1
M. Wt: 397.387
InChI Key: YPFJVMLESHRTRP-UHFFFAOYSA-N
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Description

5-(4-ethoxyphenyl)-2-methyl-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C20H19N3O6 and its molecular weight is 397.387. The purity is usually 95%.
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Scientific Research Applications

Diastereoselective Synthesis

The compound 5-(4-ethoxyphenyl)-2-methyl-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione and its derivatives are utilized in diastereoselective 1,3-dipolar cycloaddition reactions. These reactions involve nitrones reacting with 1H-pyrrol-2,3-diones, resulting in the formation of substituted pyrrolo[3,2-d]isoxazoles. The precise structure of these products has been established through single-crystal X-ray analysis, showcasing their potential in synthesizing complex molecular structures (Moroz et al., 2018).

Photophysical Properties

The compound is part of a broader family of diketopyrrolopyrrole derivatives which are known for their intriguing photophysical properties. These derivatives have been synthesized and characterized extensively, including their UV-visible and fluorescence spectroscopy profiles. The optical properties vary with the electron-donating strength of substituents, indicating their utility in optoelectronic materials and potential biological applications due to increased water solubility (Zhang et al., 2014).

Electron Transport Applications

In the field of electronic devices, specifically polymer solar cells, certain derivatives of this compound, such as n-type conjugated polyelectrolytes with a diketopyrrolopyrrole backbone, have been synthesized for use as electron transport layers. Their electron-deficient nature and planar structure confer high conductivity and electron mobility, enhancing the performance of solar cells (Hu et al., 2015).

Heterocyclic Compound Synthesis

The versatility of this compound extends to the synthesis of a variety of heterocyclic compounds, including pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. These reactions typically involve cycloaddition processes and have been used to synthesize compounds with a wide range of structural diversity (Kaur et al., 2013).

Mechanism of Action

While the mechanism of action for the specific compound you mentioned is not available, similar compounds have been found to inhibit the growth of various cell lines .

Properties

IUPAC Name

5-(4-ethoxyphenyl)-2-methyl-3-(4-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O6/c1-3-28-15-10-8-13(9-11-15)22-19(24)16-17(21(2)29-18(16)20(22)25)12-4-6-14(7-5-12)23(26)27/h4-11,16-18H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFJVMLESHRTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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